Sorafenib beta-D-Glucuronide is a significant metabolite of sorafenib, a multikinase inhibitor used primarily in the treatment of various cancers, including unresectable liver carcinoma, advanced renal carcinoma, and differentiated thyroid carcinoma. Sorafenib beta-D-Glucuronide is formed through the glucuronidation process, predominantly mediated by the enzyme UDP-glucuronosyltransferase 1A9. This metabolite plays a crucial role in the pharmacokinetics of sorafenib and is involved in its hepatic disposition and elimination pathways.
Sorafenib beta-D-Glucuronide is classified as a small molecule and belongs to the category of antineoplastic agents. It is identified by its Chemical Abstracts Service number 1130164-93-0 and has a molecular formula of C27H24ClF3N4O9. The compound's synthesis and metabolic pathways are critical for understanding its role in cancer therapy and drug interactions.
The synthesis of sorafenib beta-D-Glucuronide occurs through the enzymatic glucuronidation of sorafenib. The primary method involves the action of UDP-glucuronosyltransferase 1A9, which catalyzes the transfer of glucuronic acid from UDP-glucuronic acid to sorafenib. This metabolic reaction can be influenced by various factors, including genetic polymorphisms in the UGT1A9 gene and drug-drug interactions that may inhibit or induce this enzyme's activity.
The synthesis can also be studied through in vitro experiments using human liver microsomes or recombinant UGT enzymes. For example, studies have shown that the formation of sorafenib beta-D-Glucuronide can be significantly affected by co-administration of other drugs, such as rifampin, which inhibits OATP1B1 transporters involved in its hepatic uptake and elimination .
Sorafenib beta-D-Glucuronide has a complex molecular structure characterized by several functional groups that contribute to its pharmacological properties. The detailed structure can be represented as follows:
The presence of multiple hydroxyl groups and a glucuronic acid moiety is significant for its solubility and interaction with biological systems .
Sorafenib beta-D-Glucuronide primarily participates in metabolic reactions that facilitate its elimination from the body. The key reaction involves its formation from sorafenib via glucuronidation. This reaction can be summarized as follows:
Additionally, sorafenib beta-D-Glucuronide can undergo further transport processes within hepatocytes, where it may be excreted into bile or enter systemic circulation via transporters such as OATP1B1 .
The mechanism of action for sorafenib beta-D-Glucuronide is closely linked to its parent compound, sorafenib. Sorafenib functions as a multikinase inhibitor that targets several receptors involved in tumor growth and angiogenesis, such as vascular endothelial growth factor receptors and platelet-derived growth factor receptors.
The physical properties of sorafenib beta-D-Glucuronide include:
These properties indicate that sorafenib beta-D-Glucuronide is relatively polar, which influences its solubility and transport mechanisms within biological systems .
Sorafenib beta-D-Glucuronide is primarily studied for its role in pharmacokinetics related to sorafenib therapy. Understanding its formation and elimination pathways is crucial for optimizing dosing regimens in cancer treatment. Furthermore, research into this metabolite may provide insights into drug-drug interactions that could affect therapeutic outcomes.
Studies have also explored how variations in UGT1A9 activity among individuals can lead to differences in drug metabolism and efficacy, highlighting the importance of personalized medicine approaches in oncology .
Sorafenib beta-D-glucuronide (SG) is the primary glucuronide conjugate of the multikinase inhibitor sorafenib, formed via hepatic phase II metabolism. This reaction is catalyzed predominantly by UDP-glucuronosyltransferase 1A9 (UGT1A9), which transfers a glucuronic acid moiety from UDP-glucuronic acid (UDP-GlcUA) to sorafenib’s phenolic hydroxyl group. UGT1A9 is expressed in human hepatocytes and exhibits high affinity for sorafenib, making it the principal enzyme responsible for SG biosynthesis [1] [4].
In humans, UGT1A9-mediated glucuronidation accounts for ~15–19% of sorafenib clearance, with 19% of an administered dose excreted in urine as glucuronidated metabolites [4] [7]. This pathway is critical for sorafenib’s elimination, alongside oxidative metabolism by CYP3A4 to sorafenib N-oxide. The reaction proceeds as follows:Sorafenib + UDP-GlcUA → Sorafenib beta-D-glucuronide + UDP
Table 1: Key Metabolic Pathways of Sorafenib
| Metabolite | Primary Enzyme | Excretion Route | % of Dose Excreted |
|---|---|---|---|
| Sorafenib beta-D-glucuronide | UGT1A9 | Urine | 19% |
| Sorafenib N-oxide | CYP3A4 | Feces | 10–17% (circulating) |
| Unchanged sorafenib | N/A | Feces | 51% |
While multiple UGT isoforms contribute to drug glucuronidation, UGT1A9 is the dominant enzyme for sorafenib conjugation. In vitro studies using recombinant human UGT isoforms revealed:
This specificity is attributed to UGT1A9’s active site topology, which accommodates sorafenib’s bulky, planar structure. Genetic polymorphisms in UGT1A9 (e.g., UGT1A93/3) may reduce SG formation, contributing to interpatient variability in sorafenib exposure [1] [4].
Table 2: UGT Isoform Activity Toward Sorafenib Glucuronidation
| UGT Isoform | Relative Activity | Tissue Expression |
|---|---|---|
| 1A9 | ++++ (Highest) | Liver, Kidney |
| 1A1 | + | Liver, Intestine |
| 1A7 | + | Stomach, Lung |
| 1A8 | ± (Trace) | Intestine, Colon |
| 2B7 | ± (Trace) | Liver, Kidney |
| Others | – (Undetectable) | Varied |
The kinetics of UGT1A9-mediated SG formation follow Michaelis-Menten kinetics, with parameters modulated by enzyme expression, epigenetic factors, and drug-drug interactions:
Epigenetic regulation further modulates UGT1A9 kinetics. MicroRNA-200a and miR-183 bind the UGT1A9 3′-UTR, downregulating its expression in hepatocellular carcinoma (HCC) cells. This reduces SG formation velocity by 30–60% in vitro, correlating with reduced sorafenib clearance in HCC patients [4] [5].
Table 3: Kinetic Parameters of UGT1A9-Mediated Sorafenib Glucuronidation
| Parameter | Value | Conditions |
|---|---|---|
| K~m~ | 1.5–5.0 µM | Human liver microsomes |
| V~max~ | 0.1–1.2 nmol/min/mg protein | Human liver microsomes |
| Intrinsic clearance (V~max~/K~m~) | 0.02–0.24 mL/min/mg protein | Human liver microsomes |
| K~i~ (Sorafenib for UGT1A9) | 8.3 nM | Corrected for microsomal binding [9] |
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: